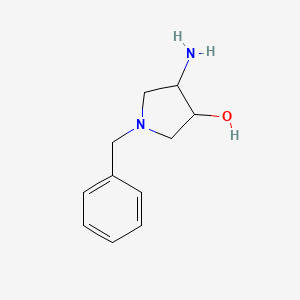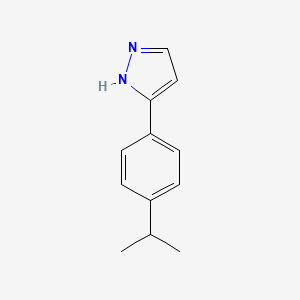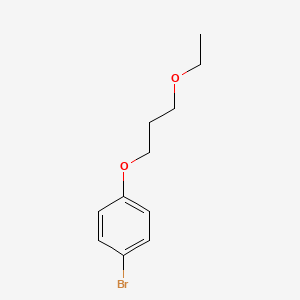
1-(tert-Butoxycarbonyl)-4,4-dimethyl-5-oxopyrrolidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(tert-Butoxycarbonyl)-4,4-dimethyl-5-oxopyrrolidine-2-carboxylic acid is a compound commonly used in organic synthesis. It features a tert-butoxycarbonyl (Boc) protecting group, which is widely employed to protect amines during chemical reactions. This compound is particularly valuable in peptide synthesis and other applications where selective protection and deprotection of functional groups are required .
Méthodes De Préparation
The synthesis of 1-(tert-Butoxycarbonyl)-4,4-dimethyl-5-oxopyrrolidine-2-carboxylic acid typically involves the reaction of 4,4-dimethyl-5-oxopyrrolidine-2-carboxylic acid with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile at ambient temperature .
Industrial production methods often utilize flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Analyse Des Réactions Chimiques
1-(tert-Butoxycarbonyl)-4,4-dimethyl-5-oxopyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common due to the stability of the Boc group.
Substitution: The Boc group can be selectively removed under acidic conditions, such as treatment with trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol. This deprotection step is crucial in peptide synthesis, where the free amine is needed for subsequent coupling reactions.
Protection and Deprotection: The Boc group is added to amines using di-tert-butyl dicarbonate in the presence of a base.
The major products formed from these reactions include the free amine after deprotection and various Boc-protected intermediates during synthesis.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 1-(tert-Butoxycarbonyl)-4,4-dimethyl-5-oxopyrrolidine-2-carboxylic acid primarily involves the protection and deprotection of amines. The Boc group is added to the amine under basic conditions, forming a stable carbamate linkage. Deprotection occurs under acidic conditions, where the Boc group is cleaved, releasing the free amine . This process is crucial in peptide synthesis and other applications where selective protection of functional groups is required.
Comparaison Avec Des Composés Similaires
Similar compounds to 1-(tert-Butoxycarbonyl)-4,4-dimethyl-5-oxopyrrolidine-2-carboxylic acid include other Boc-protected amino acids and derivatives. These compounds share the common feature of the Boc protecting group, which provides stability and selectivity in chemical reactions. this compound is unique due to its specific structure, which offers distinct reactivity and applications in synthesis .
Some similar compounds include:
- Boc-protected glycine
- Boc-protected alanine
- Boc-protected lysine
These compounds are used in similar applications but differ in their specific reactivity and the types of reactions they undergo.
Propriétés
Formule moléculaire |
C12H19NO5 |
|---|---|
Poids moléculaire |
257.28 g/mol |
Nom IUPAC |
4,4-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C12H19NO5/c1-11(2,3)18-10(17)13-7(8(14)15)6-12(4,5)9(13)16/h7H,6H2,1-5H3,(H,14,15) |
Clé InChI |
WTVGXKLPAKIPAN-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(N(C1=O)C(=O)OC(C)(C)C)C(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



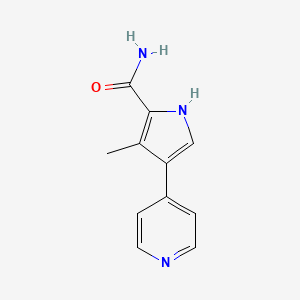
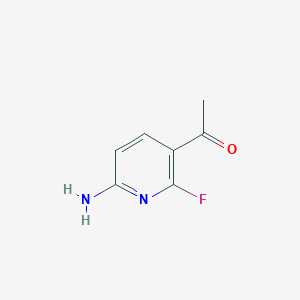

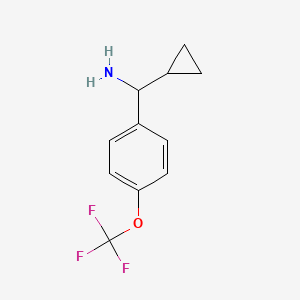


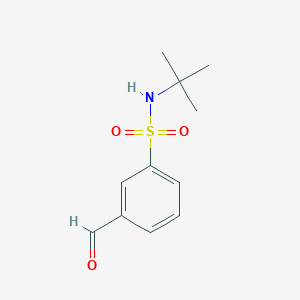
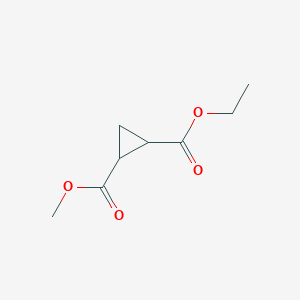
![4-[3-(1-Methylethyl)phenoxy]benzylamine](/img/structure/B13981534.png)
